Cytotoxicity Differential: Jaspisamide C is 3-Fold More Potent Than Jaspamide B in NSCLC-N6 Cells
In a direct head-to-head comparison under identical experimental conditions, Jaspisamide C (Jaspamide C) exhibited significantly greater cytotoxicity than its closest structural analog Jaspamide B against the human NSCLC-N6 cancer cell line. The parent compound Jaspamide (jasplakinolide) was the most potent, serving as a positive control [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human NSCLC-N6 cancer cell line |
|---|---|
| Target Compound Data | Jaspisamide C (Jaspamide C): IC50 = 1.1 μg/mL |
| Comparator Or Baseline | Jaspamide B: IC50 = 3.3 μg/mL; Jaspamide (jasplakinolide): IC50 = 0.36 μg/mL |
| Quantified Difference | Jaspisamide C is 3.0-fold more potent than Jaspamide B (3.3/1.1); 3.1-fold less potent than parent Jaspamide (1.1/0.36) |
| Conditions | Human NSCLC-N6 tumor cell line; MTT assay; same experimental conditions for all three compounds within the same study |
Why This Matters
This head-to-head dataset, generated under identical assay conditions, provides the most reliable basis for selecting Jaspisamide C over Jaspamide B when moderate actin-targeting potency with a distinct mechanistic profile is required.
- [1] Zampella, A., Giannini, C., Debitus, C., Roussakis, C., & D'Auria, M. V. (1999). New jaspamide derivatives from the marine sponge Jaspis splendans collected in Vanuatu. Journal of Natural Products, 62(2), 332-334. View Source
